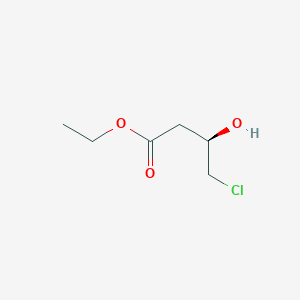

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate

Description

The exact mass of the compound Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (3R)-4-chloro-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJNMXDBJKCCAT-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370313 | |

| Record name | Ethyl (3R)-4-chloro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90866-33-4 | |

| Record name | Ethyl (3R)-4-chloro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Ethyl (R)-4-chloro-3-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-3-hydroxybutyric acid ethyl ester, (3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL59XVD2RW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate is a versatile chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its stereospecific structure makes it a crucial intermediate in the asymmetric synthesis of a variety of bioactive molecules, most notably as a precursor for the synthesis of L-carnitine and the side chains of widely used cholesterol-lowering statin drugs, such as atorvastatin.[1][2] This guide provides an in-depth overview of its chemical and physical properties, safety information, and detailed experimental protocols for its synthesis, with a focus on biocatalytic methods.

Chemical and Physical Properties

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate is a colorless to pale yellow liquid with a characteristic ester-like odor.[1] It is moderately soluble in water and miscible with many common organic solvents.[1]

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 90866-33-4 |

| Molecular Formula | C₆H₁₁ClO₃ |

| Molecular Weight | 166.60 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 93-95 °C at 5 mmHg |

| Density | 1.19 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.453 |

| Optical Rotation ([α]23/D) | +14° (neat) |

| Flash Point | 113 °C (closed cup)[2] |

Safety Information

Appropriate safety precautions should be taken when handling Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate. It is classified as causing serious eye damage.[2]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H318 | Causes serious eye damage[2] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection[2] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2] |

Applications in Drug Development

The primary application of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate lies in its role as a chiral precursor for the synthesis of pharmacologically active compounds.[1] Its key applications include:

-

Synthesis of L-carnitine: A derivative of the amino acid lysine, L-carnitine plays a critical role in energy metabolism.

-

Statin Side-Chain Synthesis: It is a key intermediate in the synthesis of the chiral side chains of several statin drugs, which are used to lower cholesterol levels.[1]

-

Immunosuppressive Agents: It serves as a starting material for the synthesis of chiral γ-amino acid fragments used in the preparation of immunosuppressive agents like FR252921.[2]

Experimental Protocols: Synthesis of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate

The enantioselective synthesis of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate is most effectively achieved through biocatalytic methods, which offer high stereoselectivity and environmentally friendly conditions.

Biocatalytic Synthesis via Asymmetric Reduction of Ethyl 4-chloroacetoacetate

This method utilizes whole recombinant Escherichia coli cells expressing a stereoselective secondary alcohol dehydrogenase for the asymmetric reduction of ethyl 4-chloroacetoacetate (ECAA).

Materials:

-

Recombinant E. coli cells expressing (S)-specific secondary alcohol dehydrogenase from Candida parapsilosis (CpSADH).

-

Potassium phosphate (B84403) buffer (200 mM, pH 6.5).

-

Ethyl 4-chloroacetoacetate (ECAA).

-

2-propanol (for NADH regeneration).

-

Culture medium for E. coli.

-

500-ml Sakaguchi flask.

Protocol:

-

Cell Culture: Cultivate the recombinant E. coli cells in a suitable growth medium to the desired cell density.

-

Reaction Setup: Prepare a 25 ml reaction mixture in a 500-ml Sakaguchi flask containing:

-

200 mM potassium phosphate buffer (pH 6.5).

-

1% (w/v) Ethyl 4-chloroacetoacetate (ECAA).

-

Cultured cells obtained from 25 ml of the medium.

-

5% (w/v) 2-propanol as the energy source for NADH regeneration.

-

-

Incubation: Shake the reaction mixture at 140 strokes per minute at 30°C for 17 hours.

-

Monitoring: Monitor the amounts of ECAA and the product, Ethyl (R)-4-chloro-3-hydroxybutanoate, as well as the optical purity of the product using gas chromatography and chiral HPLC.

-

Results: This method can achieve a high yield of (R)-ECHB (up to 36.6 g/L) with an enantiomeric excess of over 99% and a conversion yield of 95.2% without the need for adding expensive NADH to the reaction mixture.[3]

Caption: Biocatalytic synthesis of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate.

Signaling Pathways and Mechanism of Action

Currently, there is no direct evidence to suggest that Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate itself is an active signaling molecule or has a specific pharmacological mechanism of action. Its primary role in a biological context is as a synthetic intermediate. The biological effects are associated with the final products synthesized from it. For instance, the related molecule 3-hydroxybutyrate (B1226725) is known to act as a signaling molecule, but this is a distinct compound.

Conclusion

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate is a high-value chiral intermediate with significant applications in the pharmaceutical industry. Its physical, chemical, and safety properties are well-characterized, and efficient, stereoselective synthesis methods, particularly biocatalytic routes, have been developed. For researchers and professionals in drug development, a thorough understanding of this compound's characteristics and synthesis is essential for its effective application in the creation of novel therapeutics.

References

Core Physicochemical Properties of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate is a chiral building block essential in the asymmetric synthesis of various pharmaceutical compounds. Its specific stereochemistry and functional groups make it a valuable intermediate for drug development professionals. This guide provides the core molecular data for this compound.

Molecular Identity and Weight

The fundamental properties of a compound, its molecular formula and weight, are critical for stoichiometric calculations in synthesis, analytical characterization, and regulatory documentation.

| Property | Value |

| Molecular Formula | C₆H₁₁ClO₃[1][2][3] |

| Molecular Weight | 166.60 g/mol [2] |

| Linear Formula | ClCH₂CH(OH)CH₂CO₂C₂H₅[4] |

| CAS Number | 90866-33-4[1][2][5] |

Logical Relationship of Molecular Properties

The relationship between a compound's name, its elemental composition (formula), and its molar mass (molecular weight) is a foundational concept in chemistry. The diagram below illustrates this direct correlation for Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate.

References

Spectral and Synthetic Overview of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate is a valuable chiral building block in the pharmaceutical industry, notably serving as a key intermediate in the synthesis of L-carnitine and atorvastatin, a widely used cholesterol-lowering drug.[1][2][3] This technical guide provides a comprehensive overview of its spectral properties and a detailed look into its biocatalytic synthesis, offering crucial data for researchers and professionals in drug development and organic synthesis.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra for Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate have been reported, providing a clear structural confirmation of the molecule.[4]

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | Data not available | Data not available | -CH₃ (ethyl group) |

| Data not available | Data not available | Data not available | -CH₂- (ethyl group) |

| Data not available | Data not available | Data not available | -CH₂- (butyrate chain) |

| Data not available | Data not available | Data not available | -CH(OH)- |

| Data not available | Data not available | Data not available | -CH₂Cl |

| Data not available | Data not available | Data not available | -OH |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | -CH₃ (ethyl group) |

| Data not available | -CH₂- (ethyl group) |

| Data not available | -CH₂- (butyrate chain) |

| Data not available | -CH(OH)- |

| Data not available | -CH₂Cl |

| Data not available | C=O (ester) |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Transmission IR and Gas Chromatography-Mass Spectrometry (GC-MS) data for Ethyl 4-chloro-3-hydroxy-butanoate are available through spectral databases.[5] Experimental IR and Raman spectra have also been reported for its (S)-enantiomer.[6]

Table 3: IR and MS Data Summary

| Spectroscopic Technique | Key Features |

| Infrared (IR) | Expected characteristic peaks for O-H stretching (hydroxyl group), C=O stretching (ester group), and C-Cl stretching. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of functional groups. |

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectral data are crucial for reproducibility and data comparison.

NMR Spectroscopy

The NMR spectra were obtained using the following parameters:[4]

-

¹H NMR:

-

Instrument: 500 MHz NMR Spectrometer

-

Solvent: Deuterated chloroform (B151607) (CDCl₃)

-

-

¹³C NMR:

-

Instrument: 126 MHz NMR Spectrometer

-

Solvent: Deuterated chloroform (CDCl₃)

-

Infrared (IR) Spectroscopy

A general protocol for obtaining a transmission IR spectrum involves:

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The prepared sample is placed in the spectrometer, and the spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

For GC-MS analysis, the typical procedure is as follows:

-

Sample Injection: A dilute solution of the sample in a volatile organic solvent is injected into the gas chromatograph.

-

Chromatographic Separation: The compound is separated from any impurities on a capillary column.

-

Mass Analysis: The eluted compound is ionized (commonly by electron ionization) and the resulting fragments are analyzed by the mass spectrometer.

Synthetic Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate a key synthetic application and the biocatalytic production workflow for Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate.

Biocatalytic Synthesis Workflow

The biocatalytic reduction of ethyl 4-chloroacetoacetate is a highly efficient method for producing enantiomerically pure Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate. This process often utilizes a recombinant E. coli expressing a stereoselective carbonyl reductase.

Caption: Biocatalytic reduction of ethyl 4-chloroacetoacetate.

Synthesis of L-carnitine

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate is a crucial precursor in the chemical synthesis of L-carnitine, a compound essential for fatty acid metabolism.

Caption: Synthesis pathway of L-carnitine from its chiral precursor.

References

- 1. Ethyl (R)-(+)-4-Chloro-3-Hydroxybutyrate - 蜂竞生物 % [fenjinbio.com]

- 2. US5473104A - Process for the preparation of L-carnitine - Google Patents [patents.google.com]

- 3. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water | MDPI [mdpi.com]

- 6. Ethyl S-4-chloro-3-hydroxybutyrate | 86728-85-0 [chemicalbook.com]

Synthesis of (R)-Ethyl 4-Chloro-3-Hydroxybutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-ethyl 4-chloro-3-hydroxybutanoate ((R)-CHBE) is a critical chiral building block in the synthesis of numerous high-value pharmaceuticals, including drugs for cardiovascular disease and neurological disorders. Its stereospecific synthesis is of paramount importance, with biocatalytic asymmetric reduction of ethyl 4-chloroacetoacetate (ECA) emerging as a highly efficient and environmentally benign strategy. This technical guide provides an in-depth overview of the synthesis of (R)-CHBE, focusing on biocatalytic methods. It includes a summary of key performance indicators from recent studies, detailed experimental protocols, and graphical representations of the reaction pathway and experimental workflow to support research and development in this area.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing due to the often differing physiological activities of stereoisomers. (R)-ethyl 4-chloro-3-hydroxybutanoate is a key chiral intermediate used in the synthesis of pharmacologically active compounds such as afatinib, (R)-carnitine, and macrolide A.[1] Traditional chemical synthesis routes for (R)-CHBE often involve the use of expensive and hazardous reagents, such as rare metal catalysts or flammable reducing agents like sodium borohydride, and typically result in racemic mixtures that require challenging and costly resolution steps.[2][3]

In contrast, biocatalytic methods offer a compelling alternative, characterized by high stereoselectivity, mild reaction conditions, and a reduced environmental footprint.[2] These methods primarily employ enzymes, such as alcohol dehydrogenases and carbonyl reductases, or whole-cell systems to catalyze the asymmetric reduction of the prochiral ketone, ethyl 4-chloroacetoacetate (ECA), to the desired (R)-enantiomer of CHBE with high yield and enantiomeric excess.

Biocatalytic Synthesis of (R)-CHBE

The core of the biocatalytic approach is the stereoselective reduction of the ketone group in ethyl 4-chloroacetoacetate. This is often achieved using recombinant microorganisms, such as Escherichia coli, engineered to overexpress specific reductase enzymes that exhibit high selectivity for the (R)-product.

A critical aspect of these enzymatic reductions is the requirement for a nicotinamide (B372718) cofactor, typically NADPH or NADH, which is consumed in the reaction. To make the process economically viable, an in-situ cofactor regeneration system is essential. This is commonly achieved by co-expressing a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose, thereby regenerating the NADPH/NADH pool. Another approach for cofactor regeneration is the use of a co-solvent like 2-propanol, which is oxidized to acetone (B3395972) by the primary reductase.

Quantitative Data Summary

The following table summarizes the quantitative data from various biocatalytic systems for the synthesis of (R)-CHBE, highlighting the efficiency and stereoselectivity of different approaches.

| Catalyst System | Substrate (ECA) Concentration | Yield (%) | Enantiomeric Excess (ee %) | Key Conditions |

| Recombinant E. coli expressing secondary alcohol dehydrogenase from Candida parapsilosis | 1% (w/v) | 95.2 | >99 | pH 6.5, 30°C, 17 h, 2-propanol as co-substrate for NADH regeneration.[4][5] |

| Recombinant E. coli co-expressing carbonyl reductase from Burkholderia gladioli (BgADH3) and GDH | 1200 mmol | complete | 99.9 | Aqueous/octanol biphasic system, substrate fed-batch strategy.[6][7] |

| Engineered Alcohol Dehydrogenase | 100 g/L | 98.74 | - | pH 6.0, 30°C, glucose as co-substrate.[1] |

| Saccharomyces cerevisiae with Amberlite XAD 2 resin | 74 mM | 84 | 93 | pH 8.5, 30°C, slow release of substrate from resin.[8][9] |

| Recombinant E. coli expressing (S)-specific secondary alcohol dehydrogenase | - | 95.2 | >99 | Use of 2-propanol for NADH regeneration.[4] |

Experimental Protocols

This section provides a detailed, representative methodology for the whole-cell biocatalytic synthesis of (R)-CHBE based on the cited literature.

Materials and Reagents

-

Ethyl 4-chloroacetoacetate (ECA), 95% or higher purity

-

Recombinant E. coli cells expressing a suitable (R)-selective carbonyl reductase/alcohol dehydrogenase and glucose dehydrogenase

-

Luria-Bertani (LB) medium (or other suitable growth medium)

-

Inducer (e.g., IPTG) for protein expression

-

Glucose (for cofactor regeneration)

-

Potassium phosphate (B84403) buffer (e.g., 200 mM, pH 6.5)

-

Ethyl acetate (B1210297) (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware and equipment (fermenter or shaker flasks, centrifuge, separatory funnel, rotary evaporator)

Step-by-Step Procedure

Step 1: Cultivation of Recombinant E. coli

-

Inoculate a single colony of the recombinant E. coli strain into a starter culture of 50 mL of LB medium containing the appropriate antibiotic.

-

Incubate at 37°C with shaking (e.g., 200 rpm) overnight.

-

Use the starter culture to inoculate a larger volume of production medium (e.g., 1 L of LB medium in a 2 L flask).

-

Grow the cells at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding a suitable concentration of IPTG (e.g., 0.1-1 mM) and continue the cultivation at a lower temperature (e.g., 20-30°C) for several hours (e.g., 12-16 h).

-

Harvest the cells by centrifugation (e.g., 6000 x g for 25 min) and wash them with buffer (e.g., potassium phosphate buffer, pH 6.5). The resulting cell paste can be used immediately or stored at -80°C.[9]

Step 2: Asymmetric Reduction of Ethyl 4-Chloroacetoacetate

-

Prepare the reaction mixture in a suitable vessel (e.g., a 500 mL flask). A typical reaction mixture (25 mL) contains 200 mM potassium phosphate buffer (pH 6.5), a specific amount of harvested wet cells (e.g., 15 g DCW/L), a co-substrate for cofactor regeneration (e.g., glucose at a molar ratio of 1.5 to the substrate), and the substrate, ethyl 4-chloroacetoacetate.[1][5]

-

Ethyl 4-chloroacetoacetate can be added in one batch (e.g., 5 g/L) or using a fed-batch strategy to avoid substrate inhibition.[1][6]

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking (e.g., 140 rpm) for a specified duration (e.g., 5-17 hours).[1][5]

-

Monitor the progress of the reaction by periodically taking samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of ECA and the enantiomeric excess of the (R)-CHBE product.

Step 3: Product Isolation and Purification

-

After the reaction is complete, centrifuge the mixture to remove the cells.

-

Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction two to three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[10]

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (R)-CHBE.

-

If necessary, further purify the product by vacuum distillation to achieve high purity.[10]

Visualizations

Reaction Pathway

Caption: Biocatalytic synthesis of (R)-CHBE with cofactor regeneration.

Experimental Workflow

Caption: Overall workflow for the biocatalytic production of (R)-CHBE.

Conclusion

The synthesis of (R)-CHBE from ethyl 4-chloroacetoacetate via biocatalytic asymmetric reduction represents a mature and highly effective strategy for producing this valuable chiral intermediate. The use of whole-cell biocatalysts, particularly recombinant E. coli systems with integrated cofactor regeneration, allows for high yields and exceptional enantioselectivity under mild, environmentally friendly conditions. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to implement and optimize the synthesis of (R)-CHBE for pharmaceutical applications. Further advancements in enzyme engineering and process optimization are expected to continue enhancing the efficiency and economic viability of this important biotransformation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate - Google Patents [patents.google.com]

- 4. Synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate with recombinant Escherichia coli cells expressing (S)-specific secondary alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli | Semantic Scholar [semanticscholar.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

- 10. Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate - Eureka | Patsnap [eureka.patsnap.com]

Commercial Suppliers of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial landscape for Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, a critical chiral building block in the synthesis of various pharmaceuticals.[1] This document outlines key commercial suppliers, their product specifications, and relevant technical information to assist researchers and drug development professionals in sourcing this essential compound.

Introduction

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate (CAS: 90866-33-4) is a versatile chiral intermediate widely utilized in the pharmaceutical and agrochemical industries.[1] Its primary application lies in the enantioselective synthesis of bioactive molecules, where the specific stereochemistry is crucial for therapeutic efficacy and safety.[2] Notably, it is a key precursor for the synthesis of L-carnitine, a compound involved in fatty acid metabolism, and other pharmacologically active agents.[2][3][4]

Commercial Availability and Specifications

A variety of chemical suppliers offer Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate with different purity levels and enantiomeric excess (ee). The following tables summarize the specifications from several prominent vendors to facilitate a comparative analysis.

Supplier and Product Overview

| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Assay | Enantiomeric Excess (ee) |

| Thermo Fisher Scientific (Alfa Aesar) | Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, 97%, ee 96% | 90866-33-4 | C₆H₁₁ClO₃ | ≥96.0% (GC) | 96% |

| Sigma-Aldrich | Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate 96% | 90866-33-4 | C₆H₁₁ClO₃ | 96% | 97% (GLC) |

| Tokyo Chemical Industry (TCI) | Ethyl (R)-4-Chloro-3-hydroxybutanoate | 90866-33-4 | C₆H₁₁ClO₃ | >97.0% (GC) | min. 98.0% |

| Chem-Impex | Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate | 90866-33-4 | C₆H₁₁ClO₃ | ≥ 96.5% (Chiral purity) | Not specified |

| J&K Scientific | Ethyl R-(+)-4-chloro-3-hydroxybutyrate, 96% | 90866-33-4 | C₆H₁₁ClO₃ | 96% | Not specified |

| Santa Cruz Biotechnology | Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate | 90866-33-4 | C₆H₁₁ClO₃ | Not specified | Not specified |

Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 166.60 g/mol [5] |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 93-95 °C / 5 mmHg[1] |

| Density | 1.19 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.453 (lit.)[1] |

| Optical Activity | [α]23/D +14°, neat |

Key Synthetic Application: Synthesis of L-Carnitine

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate is a cornerstone in the industrial production of L-carnitine. The synthesis involves the reaction of the chiral ester with trimethylamine.

Caption: Synthesis of L-Carnitine from Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate.

Experimental Protocols

Biocatalytic Synthesis of Ethyl (R)-4-chloro-3-hydroxybutyrate

The enantioselective reduction of ethyl 4-chloroacetoacetate is a common method for producing the desired (R)-enantiomer. Biocatalysis using recombinant microorganisms expressing specific enzymes offers high stereoselectivity.

Objective: To synthesize Ethyl (R)-4-chloro-3-hydroxybutyrate with high enantiomeric excess.

Materials:

-

Ethyl 4-chloroacetoacetate (substrate)

-

Recombinant E. coli cells expressing a stereoselective carbonyl reductase (e.g., from Burkholderia gladioli)[6]

-

Glucose (for cofactor regeneration)

-

NADP+ (cofactor)

-

Phosphate (B84403) buffer (pH 6.5)

-

Organic solvent (e.g., n-octanol) for biphasic system[6]

Methodology:

-

Reaction Setup: A biphasic system is prepared with an aqueous phase containing the phosphate buffer, recombinant cells, glucose, and NADP+, and an organic phase of n-octanol containing the substrate, ethyl 4-chloroacetoacetate.[6]

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation.[6]

-

pH Control: The pH of the aqueous phase is maintained at 6.5 by the addition of NaOH to neutralize the gluconic acid formed from glucose oxidation.[6]

-

Fed-Batch Strategy: To achieve high product concentrations, a fed-batch approach is often employed, where the substrate is added in several portions over time.[6]

-

Monitoring: The reaction progress is monitored by periodically analyzing samples for substrate consumption and product formation using gas chromatography (GC).

-

Work-up and Purification: After the reaction is complete, the organic phase is separated. The product, Ethyl (R)-4-chloro-3-hydroxybutyrate, is then purified from the organic phase, typically by distillation under reduced pressure.

Caption: Workflow for the biocatalytic synthesis of Ethyl (R)-4-chloro-3-hydroxybutyrate.

Determination of Enantiomeric Excess by Gas Chromatography (GC)

Objective: To determine the enantiomeric excess (ee) of a sample of Ethyl 4-chloro-3-hydroxybutyrate.

Instrumentation:

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Chiral capillary column (e.g., CP-Chirasil-DEX CB)[7]

Sample Preparation:

-

The sample of Ethyl 4-chloro-3-hydroxybutyrate is dissolved in a suitable solvent (e.g., ethyl acetate).[8]

-

For some GC methods, derivatization may be necessary. For example, reaction with acetic anhydride (B1165640) in the presence of pyridine (B92270) and DMAP.[7]

GC Conditions (Example):

-

Column: CP-Chirasil-DEX CB (25 m x 0.32 mm)[7]

-

Injector Temperature: 250 °C[7]

-

Detector Temperature: 250 °C[7]

-

Oven Temperature Program: Isothermal at 100°C for 1 min, then ramp to 130°C at 3°C/min, hold for 1 min, then ramp to 180°C at 10°C/min, and hold for 1 min.[7]

-

Injection Volume: 1.0 µL[8]

-

Split Ratio: 50:1[7]

Data Analysis:

-

The two enantiomers, (R) and (S), will have different retention times on the chiral column, resulting in two separate peaks in the chromatogram.

-

The area of each peak is integrated.

-

The enantiomeric excess is calculated using the following formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

Caption: Experimental workflow for determining the enantiomeric excess of Ethyl 4-chloro-3-hydroxybutyrate by GC.

Conclusion

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate is a readily available chiral building block from numerous commercial suppliers, offered at various purity and enantiomeric excess levels. This guide provides researchers and drug development professionals with the necessary information to source this compound effectively. The provided experimental protocols for its synthesis and analysis offer a starting point for laboratory work, underscoring its significance in the development of chiral pharmaceuticals. Careful consideration of supplier specifications is crucial to ensure the quality and stereochemical integrity required for successful research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE - Patent 1131279 [data.epo.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. US5473104A - Process for the preparation of L-carnitine - Google Patents [patents.google.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Chiral separation of ethyl-4-chloro-3-hydroxybutyrate [chromaappdb.mn-net.com]

An In-depth Technical Guide to the Safe Handling of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, a key chiral building block in pharmaceutical synthesis.[1] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of research outcomes. This document outlines the material's hazards, proper handling procedures, emergency protocols, and disposal methods.

Chemical Identification and Properties

-

Chemical Name: Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate[2]

-

Synonyms: (R)-4-Chloro-3-hydroxybutyric acid ethyl ester, (+)-Ethyl 4-chloro-3-hydroxybutyrate

-

CAS Number: 90866-33-4

-

Molecular Formula: C₆H₁₁ClO₃[1]

-

Molecular Weight: 166.60 g/mol

Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Distinctive ester-like aroma | [3] |

| Boiling Point | 93-95 °C at 5 mmHg | |

| Density | 1.19 g/mL at 25 °C | |

| Refractive Index | n20/D 1.453 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Moderately soluble in water; miscible with common organic solvents. | [3] |

Hazard Identification and GHS Classification

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

GHS Pictograms

| Pictogram | Hazard Class |

| GHS05 | Corrosion |

Source:

Signal Word: Danger [4]

Hazard Statements

| Code | Statement | Source(s) |

| H302 | Harmful if swallowed. | [2][4] |

| H312 | Harmful in contact with skin. | [2] |

| H315 | Causes skin irritation. | [2] |

| H318 | Causes serious eye damage. | [2][4] |

| H319 | Causes serious eye irritation. | [2] |

| H332 | Harmful if inhaled. | [2] |

Precautionary Statements

| Code | Statement | Source(s) |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [5] |

| P264 | Wash hands and skin thoroughly after handling. | [2][4] |

| P270 | Do not eat, drink or smoke when using this product. | [4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][4] |

| P301+P317 | IF SWALLOWED: Get medical help. | [4] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [5] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][6] |

| P317 | Get medical help. | [4] |

| P330 | Rinse mouth. | [4] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | [5] |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | [2] |

| P501 | Dispose of contents/container in accordance with local regulations. | [4] |

Experimental Protocols: Safe Handling Procedures

Adherence to the following protocols is mandatory when working with Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is required:

-

Eye Protection: Tightly fitting safety goggles or a face shield (minimum 8-inch).[2][6]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.[2]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or where splashing is likely, an apron or chemical-resistant suit should be considered.[6]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[5] If exposure limits are exceeded, a full-face respirator with an appropriate filter cartridge (e.g., type ABEK (EN14387)) should be used.

3.2. General Handling Workflow

The following diagram illustrates the standard workflow for handling Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate in a laboratory setting.

Caption: General laboratory workflow for handling Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate.

3.3. Specific Handling Procedures

-

Weighing and Transferring:

-

Perform all weighing and transferring operations within a chemical fume hood.

-

Use a tared, sealed container to weigh the liquid.

-

Transfer the liquid using a calibrated pipette or syringe to minimize splashing.

-

Avoid creating aerosols.

-

-

Dissolving:

-

When dissolving in a solvent, add the Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate slowly to the solvent while stirring.

-

Ensure the container is appropriately sized to prevent splashing.

-

-

Storage:

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

Emergency Response Flowchart

Caption: Emergency response procedures for exposure and spills.

First Aid Measures

| Exposure Route | First Aid Protocol | Source(s) |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][6][8] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician. | [2][6][8] |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [2][6][8] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [2][4][6] |

Spill and Leak Procedures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas.[2]

-

Environmental Precautions: Do not let the product enter drains.[2]

-

Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder). Keep in suitable, closed containers for disposal.[2][6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[7]

-

Unsuitable Extinguishing Media: No information available.[6]

-

Specific Hazards: Emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas under fire conditions.[2][7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Toxicological Information

The toxicological properties of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate have not been thoroughly investigated.[5] The primary hazards are acute toxicity (harmful if swallowed, in contact with skin, or inhaled), skin irritation, and serious eye damage.[2][4][5]

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.[4]

Conclusion

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate is a valuable chemical intermediate that requires careful handling due to its associated hazards. By implementing the safety protocols outlined in this guide, researchers and drug development professionals can minimize risks and ensure a safe working environment. Always consult the most recent Safety Data Sheet (SDS) before use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Ethyl (R)-(+)-4-Chloro-3-Hydroxybutyrate - 蜂竞生物 % [fenjinbio.com]

- 4. echemi.com [echemi.com]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to the Solubility of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate is a chiral building block essential for the stereospecific synthesis of complex molecules.[1] Its chemical structure, featuring a hydroxyl group, a chloro group, and an ester, dictates its physical and chemical properties, including its solubility. Understanding its behavior in different organic solvents is critical for optimizing reaction conditions, purification processes, and overall yield in synthetic chemistry.

Chemical Properties:

-

Molecular Formula: C₆H₁₁ClO₃[2]

-

Molecular Weight: 166.60 g/mol [2]

-

Appearance: Colorless to pale yellow liquid.[1]

-

Density: Approximately 1.19 g/mL at 25 °C.[2]

-

Boiling Point: 93-95 °C at 5 mmHg.[2]

Solubility Profile in Organic Solvents

Based on a comprehensive review of chemical literature and supplier technical data, Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate is generally described as being miscible with common organic solvents.[3] This high solubility is attributed to its molecular structure, which allows for favorable interactions with a range of solvent types.

While precise quantitative data ( g/100 mL or molarity) is scarce, its use in various chemical reactions provides strong evidence of its solubility in several organic solvents. The following table summarizes the qualitative solubility and contexts of use.

Table 1: Qualitative Solubility of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate in Various Organic Solvents

| Organic Solvent | Qualitative Solubility | Context of Use in Literature |

| Alcohols | ||

| Methanol | Soluble | Mentioned as a suitable solvent for synthesis reactions involving this compound. |

| Ethanol | Soluble | Used as a solvent in the alcoholysis of 4-chloro-3-hydroxybutyronitrile (B93200) to produce the title compound and in subsequent cyanation reactions.[4][5] |

| Ketones | ||

| Acetone | Soluble | Utilized as a solvent for the iodination reaction of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate with sodium iodide.[3] Also listed as a suitable solvent in synthetic preparations.[4] |

| Ethers | ||

| Dioxane | Soluble | Employed as a solvent in the enzymatic resolution of racemic 4-chloro-3-hydroxybutyrate using lipase.[3] |

| Tetrahydrofuran (THF) | Soluble | Listed as a potential anhydrous organic solvent for reactions involving this intermediate.[4] |

| Aromatic Hydrocarbons | ||

| Toluene | Soluble | Mentioned as a possible anhydrous organic solvent in synthetic procedures.[4] |

| Xylene | Soluble | Noted as a suitable anhydrous organic solvent for related synthetic steps.[4] |

| Other Solvents | ||

| Dichloromethane | Soluble | Often used in the extraction and purification steps of syntheses involving this compound. |

| Ethyl Acetate | Soluble | Commonly used for extraction from aqueous solutions during workup procedures.[5] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following section details a common and reliable gravimetric method for determining the solubility of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate in a given organic solvent.

Objective: To determine the solubility of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate in a specific organic solvent at a controlled temperature.

Materials:

-

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Centrifuge

-

Micropipettes

-

Evaporating dish or pre-weighed vial

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate to a vial containing a known volume of the selected organic solvent. An excess is ensured when a visible amount of the solute remains undissolved.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution becomes fully saturated.

-

-

Sample Collection and Separation:

-

After equilibration, stop the agitation and allow the undissolved solute to settle.

-

To ensure complete separation of the solid phase, centrifuge the vial at a moderate speed for 10-15 minutes.

-

Carefully extract a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated micropipette. Avoid disturbing the solid residue at the bottom.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the collected supernatant to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight.

-

Determine the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of supernatant collected (mL)) * 100

-

Workflow for Solubility Determination

Figure 1. Experimental workflow for the gravimetric determination of solubility.

Application in Synthesis: A Logical Perspective

The solubility of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate is a critical parameter in its primary application as a precursor in the synthesis of Atorvastatin (B1662188). The choice of solvent impacts reaction kinetics, side-product formation, and purification efficiency.

Synthesis Pathway Overview

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate 96 90866-33-4 [sigmaaldrich.com]

- 3. Ethyl (R)-(+)-4-Chloro-3-Hydroxybutyrate - 蜂竞生物 % [fenjinbio.com]

- 4. CN102627580B - Preparation process of atorvastatin intermediate ethyl-4-cyan -3-hydroxybutyate - Google Patents [patents.google.com]

- 5. CN101838221A - Manufacturing method of atorvastatin intermediate (R)-(-)-4-nitrile-3-hydroxybutyrate - Google Patents [patents.google.com]

Thermo Fisher Scientific Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specifications, synthesis, and applications of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, a key chiral building block in the pharmaceutical industry. The information is compiled from various scientific sources and is intended for use by professionals in research and development.

Core Specifications

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, available from Thermo Fisher Scientific, is a high-purity chemical intermediate. Its physical and chemical properties are summarized below.

| Property | Specification | Source |

| CAS Number | 90866-33-4 | [1] |

| Molecular Formula | C6H11ClO3 | [1] |

| Molecular Weight | 166.60 g/mol | |

| Appearance | Clear, colorless liquid | [1][2] |

| Purity (Assay by GC) | ≥96.0% | [1] |

| Enantiomeric Excess (ee) | 96% | [1] |

| Refractive Index (@20°C) | 1.4505-1.4555 | [1] |

| Density (@25°C) | 1.19 g/mL | |

| Boiling Point | 93-95 °C at 5 mmHg | |

| Flash Point | > 110 °C (> 230 °F) | [2] |

| Optical Activity ([α]23/D, neat) | +14° | |

| Storage | Store at room temperature | Chem-Impex |

Applications in Drug Development

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate is a versatile chiral precursor for a variety of pharmaceuticals.[3] Its primary applications include:

-

Atorvastatin (Lipitor®): This compound is a crucial intermediate in the synthesis of the cholesterol-lowering drug, Atorvastatin.[4]

-

L-carnitine: It serves as a valuable chiral building block for the synthesis of L-carnitine, a compound essential for cellular energy metabolism.[5][6]

-

Other Chiral Molecules: It is used in the synthesis of other complex molecules such as the immunosuppressive agent FR252921 and the macrolide iriomoteolide-1b. It is also a precursor for (R)-4-amino-3-hydroxybutyric acid (GABOB) and (R)-4-hydroxy-pyrrolidone.[3]

Experimental Protocols: Biocatalytic Synthesis

The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) is a common and efficient method for synthesizing Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate. The following protocol is based on a study utilizing a stereoselective carbonyl reductase.[3]

Materials and Reagents:

-

Ethyl 4-chloro-3-oxobutanoate (COBE)

-

Recombinant E. coli cells co-expressing a carbonyl reductase (e.g., from Burkholderia gladioli) and glucose dehydrogenase (GDH)

-

Glucose

-

NADP+

-

Organic solvent (e.g., octanol)

-

Aqueous buffer (e.g., phosphate (B84403) buffer)

-

NaOH for pH adjustment

Methodology:

-

Reaction Setup: The reaction is performed in a biphasic system consisting of an aqueous buffer and an organic solvent (e.g., water/octanol). This system helps to alleviate substrate inhibition and product decomposition.[3]

-

Biocatalyst Preparation: Recombinant E. coli cells are cultured to express the carbonyl reductase and glucose dehydrogenase. The cells are harvested and can be used as a whole-cell biocatalyst.[3]

-

Asymmetric Reduction:

-

The reaction mixture is prepared with the whole-cell biocatalyst, COBE, glucose, and a catalytic amount of NADP+ in the biphasic system.

-

The reaction is maintained at a controlled temperature (e.g., 30 °C) and pH (e.g., 6.5).[3] The pH is maintained by the addition of NaOH to neutralize the gluconic acid formed from glucose oxidation.[3]

-

A substrate fed-batch strategy can be employed to achieve high substrate loading and improve yield.[3]

-

-

Product Isolation: After the reaction is complete, the organic phase containing the product, Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, is separated. The product can be further purified by methods such as silica (B1680970) gel column chromatography.[4]

Workflow and Pathway Diagrams

The following diagrams illustrate the biocatalytic synthesis workflow and the enzymatic pathway for cofactor regeneration.

Caption: Workflow for the biocatalytic synthesis of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate.

Caption: Enzymatic pathway for the regeneration of NADPH during synthesis.

References

- 1. L18553.03 [thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl (R)-(+)-4-Chloro-3-Hydroxybutyrate - 蜂竞生物 % [fenjinbio.com]

- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries. The specific three-dimensional arrangement of atoms in a molecule, its stereochemistry, is critical to its biological function. This guide provides a comprehensive overview of chiral building blocks, their sourcing, and their application in the strategic construction of complex, stereochemically-defined molecules.

The Imperative of Chirality in Drug Development

A significant portion of pharmaceuticals are chiral molecules, existing as a pair of non-superimposable mirror images known as enantiomers.[1] These enantiomers can exhibit markedly different pharmacological, metabolic, and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral.[2][3] This enantioselectivity means that one enantiomer of a drug may produce the desired therapeutic effect while the other could be inactive or, in some cases, cause harmful side effects.[2][4]

The tragic case of thalidomide (B1683933) serves as a stark reminder of this principle; the (R)-enantiomer possessed sedative properties, whereas the (S)-enantiomer was a potent teratogen.[1][3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) established guidelines in 1992, emphasizing the need to characterize each enantiomer in a chiral drug separately.[1][4] This has driven a significant shift towards the development of single-enantiomer drugs to improve efficacy and safety profiles.[5]

Sourcing and Generation of Chiral Molecules

The synthesis of a target molecule in an enantiomerically pure form can be achieved through several strategic approaches. The primary methods for obtaining chiral building blocks are categorized as the chiral pool, resolution of racemates, and asymmetric synthesis.[5][6]

-

The Chiral Pool: This strategy utilizes readily available, enantiomerically pure compounds from natural sources as starting materials.[7][8] This "pool" includes abundant and inexpensive molecules like amino acids, carbohydrates, terpenes, and hydroxy acids.[][10] The inherent chirality of these natural products is preserved and transferred through a synthetic sequence to the target molecule, making it an efficient and economical approach.[7][10]

-

Resolution of Racemates: When a synthesis produces a 50:50 mixture of enantiomers (a racemic mixture), a resolution process is required to separate them.[11][12] Since enantiomers have identical physical properties, this separation is achieved by temporarily converting them into diastereomers, which have different physical properties (e.g., solubility) and can be separated.[13][14] Common resolution techniques include:

-

Diastereomeric Salt Formation: Reacting a racemic acid or base with a single enantiomer of a chiral resolving agent (a chiral base or acid, respectively) forms diastereomeric salts that can be separated by crystallization.[11][13]

-

Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.[15]

-

Chiral Chromatography: Utilizes a stationary phase that is itself chiral. The two enantiomers interact differently with this stationary phase, leading to different retention times and enabling their separation.[14]

-

-

Asymmetric Synthesis: This is the most sophisticated approach, involving the creation of a new chiral center in a prochiral molecule in a way that favors the formation of one enantiomer over the other.[16][17] This is achieved through:

-

Chiral Auxiliaries: An enantiomerically pure group is temporarily attached to the achiral substrate to direct the stereochemical outcome of a reaction. Once the new stereocenter is formed, the auxiliary is removed.[18][19]

-

Chiral Catalysts: A small, substoichiometric amount of a chiral catalyst (such as a metal complex with a chiral ligand or an organocatalyst) is used to generate a large quantity of an enantiomerically enriched product.[16][20]

-

Chiral Reagents: A stoichiometric amount of an enantiomerically pure reagent is used to induce chirality.[18]

-

Caption: Primary strategies for obtaining enantiomerically pure compounds.

Key Classes of Chiral Building Blocks in Drug Discovery

A diverse array of chiral building blocks are utilized in organic synthesis. The following table highlights some of the most prominent classes and their applications.

| Chiral Building Block Class | Representative Examples | Key Synthetic Applications | Example Pharmaceutical Application |

| Amino Acids | L-Alanine, D-Phenylalanine, (S)-Proline | Synthesis of peptides, peptidomimetics, chiral auxiliaries, and catalysts.[] | Starting materials for HIV protease inhibitors (e.g., Saquinavir). |

| Hydroxy Acids | (S)-Lactic acid, (R)-Mandelic acid | Precursors for chiral epoxides, esters, lactones, and α-halo acids. | Used in the synthesis of the antibiotic Linezolid. |

| Carbohydrates | D-Glucose, D-Mannitol, D-Ribose | Provide a scaffold with multiple, pre-defined stereocenters for complex natural product synthesis.[7] | D-Mannitol is a precursor for the synthesis of the neuraminidase inhibitor Tamiflu (Oseltamivir). |

| Terpenes | (+)-Camphor, (-)-Menthol, (-)-Carvone | Serve as chiral auxiliaries, starting materials for natural product synthesis, and chiral ligands.[7] | Camphor derivatives are widely used as chiral auxiliaries in asymmetric synthesis. |

| Alkaloids | Cinchonine, Quinine, (-)-Sparteine | Act as resolving agents and are precursors to highly effective chiral ligands and catalysts.[13][] | Cinchona alkaloids are ligands in the Sharpless Asymmetric Dihydroxylation. |

| Chiral Alcohols & Amines | (S)-1-Phenylethanol, (R)-1-Phenylethylamine | Used as resolving agents, chiral auxiliaries, and synthons for direct incorporation.[22] | (R)-1-Phenylethylamine is a common resolving agent for racemic acids. |

Core Experimental Protocols in Asymmetric Synthesis

The following sections detail the methodologies for three seminal asymmetric reactions that are fundamental to modern chiral synthesis.

Sharpless-Katsuki Asymmetric Epoxidation

This reaction achieves the highly enantioselective epoxidation of primary and secondary allylic alcohols using a titanium-tartrate catalyst.[23][24] The stereochemistry of the resulting epoxide is predictably determined by the chirality of the diethyl tartrate (DET) ligand used.[24]

Experimental Protocol:

-

A flame-dried reaction flask under an inert atmosphere (Argon or Nitrogen) is charged with anhydrous dichloromethane (B109758) (CH₂Cl₂) and cooled to –20 °C.

-

Titanium(IV) isopropoxide [Ti(O-i-Pr)₄] is added via syringe, followed by the addition of the chiral tartrate ester (e.g., L-(+)-diethyl tartrate). The mixture is stirred for 30 minutes at –20 °C.

-

The allylic alcohol substrate is added to the catalyst mixture.

-

An anhydrous solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) or dichloromethane is added dropwise, maintaining the internal temperature below –10 °C.

-

The reaction is stirred at –20 °C and monitored for completion by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water or a 10% aqueous solution of tartaric acid and allowed to warm to room temperature.

-

The mixture is stirred vigorously for at least 1 hour, after which the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[25]

Caption: Standard workflow for the Sharpless Asymmetric Epoxidation.

Evans' Asymmetric Alkylation

This powerful method utilizes chiral oxazolidinone auxiliaries to achieve highly diastereoselective alkylation of enolates.[26] The auxiliary is later cleaved to reveal an enantiomerically enriched carboxylic acid, alcohol, or other functional group.[27]

Experimental Protocol:

-

The N-acyl oxazolidinone substrate is dissolved in an anhydrous aprotic solvent (e.g., THF) in a flame-dried flask under an inert atmosphere and cooled to –78 °C.

-

A strong base, typically lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added dropwise to form the Z-enolate.

-

After stirring for approximately 30-60 minutes, the alkylating agent (e.g., benzyl (B1604629) bromide or methyl iodide) is added.

-

The reaction is stirred at –78 °C for several hours until TLC analysis indicates the consumption of the starting material.

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

After warming to room temperature, the mixture is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated.

-

The diastereomerically enriched product is purified, and the chiral auxiliary is subsequently cleaved (e.g., via hydrolysis with LiOH/H₂O₂) to yield the final product.[27][28]

Noyori Asymmetric Hydrogenation

This reaction provides a highly efficient route to chiral alcohols through the enantioselective reduction of ketones, using a ruthenium catalyst bearing a chiral phosphine (B1218219) ligand, most notably BINAP.[29][30]

Experimental Protocol:

-

In an inert atmosphere glovebox, a high-pressure reactor vessel is charged with the ketone substrate, the chiral ruthenium catalyst (e.g., RuCl₂[(R)-BINAP]), and a degassed solvent (e.g., ethanol).[29]

-

The reactor is sealed, removed from the glovebox, and connected to a hydrogen gas line.

-

The vessel is purged several times by pressurizing and venting with hydrogen.

-

The reactor is pressurized to the desired pressure (e.g., 4 to 100 atm) and heated to the reaction temperature (e.g., 30 to 100 °C).[29][31]

-

The reaction mixture is stirred vigorously for the required time (typically several hours to days) until hydrogen uptake ceases.

-

After cooling to room temperature, the reactor is carefully depressurized.

-

The reaction mixture is concentrated in vacuo, and the resulting chiral alcohol is purified by distillation or column chromatography.[29]

Quantitative Analysis of Reaction Success

The effectiveness of an asymmetric reaction is measured by its enantiomeric excess (ee), which quantifies the preference for one enantiomer over the other.[32] It is determined using analytical techniques capable of separating enantiomers, such as chiral HPLC or chiral gas chromatography (GC).

Enantiomeric Excess (ee) = % Major Enantiomer - % Minor Enantiomer

The following table provides a comparison of the typical efficiencies for the key reactions discussed.

| Asymmetric Reaction | Substrate Type | Typical Enantiomeric Excess (ee %) |

| Sharpless-Katsuki Epoxidation | Prochiral Allylic Alcohols | 90–98%[33] |

| Evans' Asymmetric Alkylation | N-Acyl Oxazolidinones | >97% |

| Noyori Asymmetric Hydrogenation | Functionalized Ketones | 96–>99%[31] |

Conclusion

Chiral building blocks are indispensable tools in modern organic synthesis, enabling the precise construction of complex molecules with controlled stereochemistry. The choice between leveraging the chiral pool, performing a resolution, or designing an asymmetric synthesis depends on factors such as the target molecule's structure, cost, scalability, and the availability of starting materials. A deep understanding of the principles and experimental protocols governing these strategies is crucial for professionals in drug discovery and chemical research. The ongoing innovation in asymmetric catalysis and the discovery of novel chiral synthons will continue to advance the field, facilitating the development of safer, more effective therapeutics and functional materials.

References

- 1. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharma.researchfloor.org [pharma.researchfloor.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chiral pool - Wikipedia [en.wikipedia.org]

- 8. studysmarter.co.uk [studysmarter.co.uk]

- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 11. Racemisation and method of resolution | PPTX [slideshare.net]

- 12. Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline [pharmaguideline.com]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. jackwestin.com [jackwestin.com]

- 15. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 16. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]

- 17. Enantioselective synthesis - Wikipedia [en.wikipedia.org]

- 18. uwindsor.ca [uwindsor.ca]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chiral building blocks | Sigma-Aldrich [sigmaaldrich.com]

- 23. dalalinstitute.com [dalalinstitute.com]

- 24. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]

- 25. benchchem.com [benchchem.com]

- 26. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. uwindsor.ca [uwindsor.ca]

- 28. chemistry.williams.edu [chemistry.williams.edu]

- 29. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 30. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - JP [thermofisher.com]

- 31. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 32. york.ac.uk [york.ac.uk]

- 33. scribd.com [scribd.com]

Application Notes and Protocols for the Synthesis of L-carnitine using Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-carnitine (β-hydroxy-γ-N-trimethylaminobutyric acid) is a naturally occurring amino acid derivative crucial for energy metabolism.[1][2] Its primary biological role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they can be broken down through β-oxidation to produce energy.[1][3][4] This process, known as the carnitine shuttle, is vital for tissues that rely heavily on fatty acid oxidation, such as skeletal and cardiac muscle.[4] Due to its essential role in cellular energy production, L-carnitine is a compound of significant interest in pharmaceutical and nutraceutical development.

This document provides detailed application notes and experimental protocols for the synthesis of L-carnitine, starting from the chiral precursor Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate. This synthetic route is advantageous as it allows for the direct formation of the biologically active L-isomer, avoiding the need for chiral resolution of a racemic mixture.

Synthesis Overview

The synthesis of L-carnitine from Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate is a two-step process:

-

Amination: Reaction of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate with trimethylamine (B31210) to form the L-carnitine ethyl ester.

-

Hydrolysis: Subsequent hydrolysis of the ester to yield L-carnitine.

The overall reaction is depicted below:

Figure 1: Synthesis of L-carnitine

Caption: Overall synthetic scheme for L-carnitine.

Data Presentation

Table 1: Reaction Conditions for the Amination of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate with Trimethylamine

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Temperature | 80°C[5][6] | 65°C | 80°C |

| Reaction Time | 2 hours[5] | 60 hours | 15-24 hours[5][6] |

| Solvent | 45% Trimethylamine in H₂O[5][6] | Aqueous Trimethylamine | 45% Trimethylamine in H₂O[5][6] |

| Yield | 71%[5][6] | - | 75%[5][6] |

Table 2: Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate | C₆H₁₁ClO₃ | 166.60 | Colorless, transparent liquid |

| L-carnitine | C₇H₁₅NO₃ | 161.20 | White crystalline solid |

Experimental Protocols

Protocol 1: Synthesis of L-carnitine

This protocol details the amination of Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate followed by hydrolysis to yield L-carnitine.

Materials:

-

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate

-

45% aqueous solution of trimethylamine

-

Methylene (B1212753) chloride

-

Nitrogen gas

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate and a 45% aqueous solution of trimethylamine. For a typical reaction, a molar excess of trimethylamine is used.

-

Heat the reaction mixture to 80°C with constant stirring.[5][6]

-

Maintain the reaction at this temperature for 2 to 15 hours. The progress of the reaction can be monitored by a suitable analytical technique such as HPLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess trimethylamine by bubbling a stream of nitrogen gas through the solution or by evaporation under reduced pressure.

-

Transfer the aqueous solution to a separatory funnel and extract with methylene chloride to remove any unreacted starting material and organic impurities.[5][6]

-

The aqueous layer containing the L-carnitine is then ready for purification.

Protocol 2: Purification of L-carnitine by Ion-Exchange Chromatography

This protocol describes the purification of L-carnitine from the aqueous reaction mixture using ion-exchange chromatography.

Materials:

-

Crude L-carnitine aqueous solution

-

Strong acid cation-exchange resin

-

Ammonium (B1175870) hydroxide (B78521) solution (for elution)

-

Chromatography column

-

Deionized water

-

pH meter

Procedure:

-

Prepare a chromatography column packed with a strong acid cation-exchange resin.

-

Equilibrate the column by washing with deionized water until the eluate is neutral.

-

Load the crude L-carnitine aqueous solution onto the column.

-

Wash the column with deionized water to remove any unbound impurities.

-

Elute the bound L-carnitine from the resin using an aqueous solution of ammonium hydroxide. The concentration of the ammonium hydroxide solution should be optimized for efficient elution.

-

Collect the fractions containing L-carnitine. The presence of L-carnitine can be confirmed using a suitable analytical method.

-

Combine the L-carnitine containing fractions and remove the solvent under reduced pressure to obtain the purified L-carnitine.

Protocol 3: Recrystallization of L-carnitine

For further purification, L-carnitine can be recrystallized.

Materials:

-

Crude or partially purified L-carnitine

-

Ethanol

-

Beaker

-

Hot plate with magnetic stirrer

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Dissolve the crude L-carnitine in a minimal amount of hot ethanol.

-

Once completely dissolved, slowly add acetone to the solution while stirring until a slight turbidity persists.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold acetone.

-

Dry the purified L-carnitine crystals under vacuum.

Mandatory Visualization

The Carnitine Shuttle: L-carnitine's Role in Fatty Acid Metabolism

The primary biological function of L-carnitine is to transport long-chain fatty acids into the mitochondria for β-oxidation. This process, known as the carnitine shuttle, is a critical step in energy production from lipids.

Figure 2: The Carnitine Shuttle Pathway

Caption: The role of L-carnitine in fatty acid transport.

Explanation of the Carnitine Shuttle Pathway:

-

Activation: In the cytosol, long-chain fatty acids are first activated to fatty acyl-CoA.

-

Transfer to Carnitine: The enzyme Carnitine Palmitoyltransferase I (CPT I), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from coenzyme A to L-carnitine, forming acyl-carnitine.

-

Translocation: Acyl-carnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT).

-

Re-esterification: Inside the matrix, Carnitine Palmitoyltransferase II (CPT II) transfers the acyl group from carnitine back to coenzyme A, reforming fatty acyl-CoA.

-

β-Oxidation: The regenerated fatty acyl-CoA can then enter the β-oxidation pathway to be metabolized for energy production.

-

Recycling: The free L-carnitine is transported back to the cytosol by CACT to be reused in the shuttle.

References

- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 2. L-carnitine--metabolic functions and meaning in humans life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]